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Compound of Interest

Compound Name: (R)-1-(Furan-2-yl)ethanol

Cat. No.: B152099 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (R)-1-
(Furan-2-yl)ethanol, a chiral alcohol of significant interest in synthetic and medicinal chemistry.

The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) characteristics. Data is presented in a structured, tabular format for clarity

and ease of comparison, supplemented by detailed experimental protocols for data acquisition.

Introduction
(R)-1-(Furan-2-yl)ethanol is a valuable chiral building block featuring a furan ring, a key

heterocycle in many pharmaceutical compounds, and a secondary alcohol moiety. Its

enantiomerically pure form is crucial for the synthesis of complex molecular targets with

specific stereochemistry. Accurate spectroscopic characterization is paramount for confirming

the identity, purity, and structure of this intermediate in any research or development workflow.

This guide serves as a core reference for its key spectral features.

Spectroscopic Data Summary
The following sections and tables summarize the essential spectroscopic data for (R)-1-(Furan-
2-yl)ethanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b152099?utm_src=pdf-interest
https://www.benchchem.com/product/b152099?utm_src=pdf-body
https://www.benchchem.com/product/b152099?utm_src=pdf-body
https://www.benchchem.com/product/b152099?utm_src=pdf-body
https://www.benchchem.com/product/b152099?utm_src=pdf-body
https://www.benchchem.com/product/b152099?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b152099?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


NMR spectroscopy provides detailed insight into the carbon-hydrogen framework of a

molecule. The data presented here was recorded in deuterated chloroform (CDCl₃). Note that

the ¹H and ¹³C NMR spectra of the (R)- and (S)-enantiomers are identical in an achiral solvent.

¹H NMR Spectroscopic Data

Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Number of
Protons

Assignment

7.35 s - 1H H-5' (furan)

6.35 m - 1H H-4' (furan)

6.25 d 3.1 1H H-3' (furan)

4.88 q 13.1, 6.5 1H H-1 (CH-OH)

1.56 d 6.5 3H H-2 (CH₃)

Data sourced from a study on (S)-1-(Furan-2-yl)ethanol, which is spectroscopically identical to

the (R)-enantiomer in a non-chiral environment.[1]

¹³C NMR Spectroscopic Data

The following table presents typical chemical shift ranges for the carbon atoms in 1-(Furan-2-

yl)ethanol, based on established values for furan and secondary alcohol moieties.

Chemical Shift (δ) ppm Assignment

155-160 C-2' (furan, carbon bearing the ethanol group)

141-143 C-5' (furan)

110-112 C-4' (furan)

105-107 C-3' (furan)

65-70 C-1 (CH-OH)

20-25 C-2 (CH₃)
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule through their

characteristic vibrational frequencies.

Key IR Absorptions

Wavenumber (cm⁻¹) Intensity Assignment

3550 - 3200 Strong, Broad O-H stretch (alcohol)

~3130 Medium =C-H stretch (furan)

~2980 - 2850 Medium C-H stretch (alkyl)

~1500, ~1450 Medium-Weak C=C stretch (furan ring)

~1180 Strong C-O-C stretch (furan ring)

1300 - 1000 Strong C-O stretch (alcohol)

Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern of

a molecule. The molecular weight of (R)-1-(Furan-2-yl)ethanol is 112.13 g/mol .

Expected Mass Spectrometry Fragmentation

m/z Value Interpretation

112 Molecular Ion [M]⁺

97
[M - CH₃]⁺ (Loss of methyl group via α-

cleavage)

95 [M - OH]⁺

94 [M - H₂O]⁺ (Dehydration)

81 Furan-2-yl-methylium cation

43 [CH₃CO]⁺ or [C₃H₇]⁺
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Visualization of Analytical Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

chemical compound like (R)-1-(Furan-2-yl)ethanol.
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Caption: Generalized workflow for spectroscopic analysis.
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Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Accurately weigh 5-10 mg of (R)-1-(Furan-2-yl)ethanol and dissolve it

in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). For determining enantiomeric

purity, derivatization with a chiral agent like Mosher's acid chloride may be necessary,

followed by NMR analysis of the resulting diastereomers.[2]

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

Data Acquisition:

Insert the NMR tube into the spectrometer probe and lock onto the deuterium signal of the

solvent.

Optimize the magnetic field homogeneity through shimming.

For ¹H NMR, acquire a sufficient number of scans to obtain a good signal-to-noise ratio.

For ¹³C NMR, a larger number of scans will be necessary due to the low natural

abundance of the ¹³C isotope. Proton decoupling is typically used to simplify the spectrum.

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID) to generate the

spectrum.

Phase and baseline correct the spectrum.

Calibrate the chemical shift axis using the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H

NMR; CDCl₃ at 77.16 ppm for ¹³C NMR) or an internal standard like tetramethylsilane

(TMS).
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Attenuated Total Reflectance-Fourier Transform Infrared
(ATR-FTIR) Spectroscopy

Sample Preparation: As (R)-1-(Furan-2-yl)ethanol is a liquid, no specific sample preparation

is needed.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an

Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond or zinc selenide crystal).

Data Acquisition:

Record a background spectrum of the clean, empty ATR crystal.

Place a small drop of the liquid sample directly onto the ATR crystal, ensuring complete

coverage.

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the

signal-to-noise ratio over a range of 4000-400 cm⁻¹.[3]

Data Processing: The instrument software automatically subtracts the background spectrum

from the sample spectrum to yield the final IR spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: Prepare a dilute solution of (R)-1-(Furan-2-yl)ethanol in a volatile

organic solvent such as dichloromethane or hexane.

Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer with an

electron ionization (EI) source.

Data Acquisition:

Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet.

The sample is vaporized and separated on a suitable capillary column (e.g., a nonpolar

column like DB-5ms).

As the compound elutes from the GC column, it enters the MS ion source.
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Acquire mass spectra over a relevant mass range (e.g., m/z 40-200).

Data Processing: The resulting chromatogram will show a peak corresponding to (R)-1-
(Furan-2-yl)ethanol. The mass spectrum of this peak can then be analyzed to identify the

molecular ion and characteristic fragment ions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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